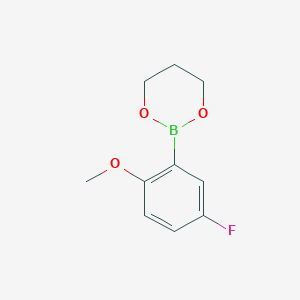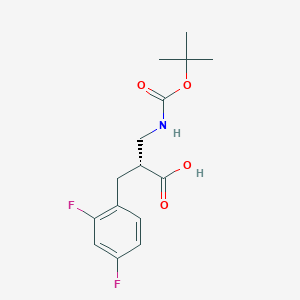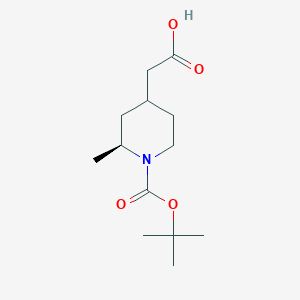![molecular formula C13H10O2 B12977285 1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid](/img/structure/B12977285.png)
1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid is a unique organic compound characterized by its fused cyclobutene structure
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid can be synthesized through a visible-light-mediated [2+2] cycloaddition reaction. This method involves the direct conversion of 1,4-naphthoquinones into dihydrocyclobuta[b]naphthalene derivatives under mild and clean conditions without using any photocatalysts . The reaction proceeds with excellent regioselectivity and high yields, making it an efficient and eco-friendly approach.
Industrial Production Methods:
化学反応の分析
Types of Reactions: 1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted naphthalene derivatives, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Its derivatives have shown potential biological activities, making it a subject of interest in drug discovery and development.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of novel pharmaceuticals.
作用機序
The mechanism by which 1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid exerts its effects involves its high chemical reactivity due to the inherent ring strain in the cyclobutene structure. This reactivity allows the compound to undergo diverse transformations, including ring-opening and ring-expansion reactions, which are crucial for constructing complex organic molecules . The molecular targets and pathways involved in these reactions are subjects of ongoing research.
類似化合物との比較
1,2-Dihydrocyclobuta[b]naphthalene: A closely related compound with similar structural features but lacking the carboxylic acid group.
Dihydrocyclobuta[b]quinoline derivatives: These compounds share the fused cyclobutene structure and exhibit similar reactivity patterns.
Uniqueness: 1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid stands out due to the presence of the carboxylic acid group, which enhances its reactivity and potential for functionalization. This unique feature makes it a versatile building block for synthesizing a wide range of derivatives with diverse applications .
特性
分子式 |
C13H10O2 |
|---|---|
分子量 |
198.22 g/mol |
IUPAC名 |
1,2-dihydrocyclobuta[b]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H10O2/c14-13(15)12-7-10-5-8-3-1-2-4-9(8)6-11(10)12/h1-6,12H,7H2,(H,14,15) |
InChIキー |
ULPSNWNBPXMERK-UHFFFAOYSA-N |
正規SMILES |
C1C(C2=CC3=CC=CC=C3C=C21)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


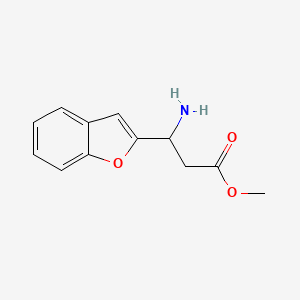
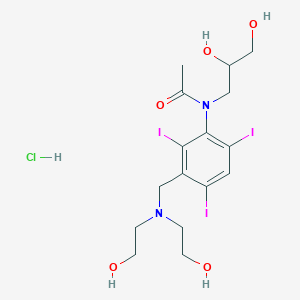
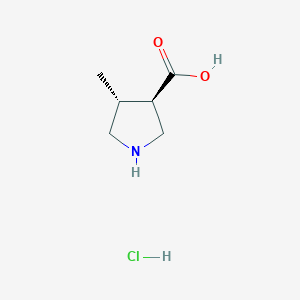
![methyl (2S,3S)-2,3-dimethyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B12977221.png)
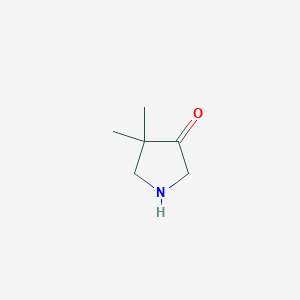
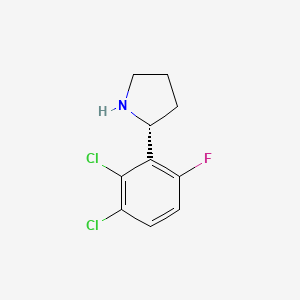
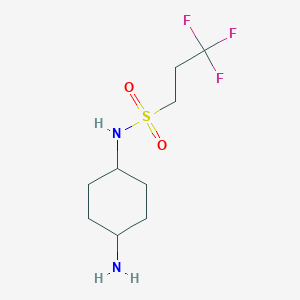
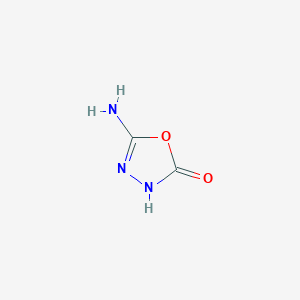
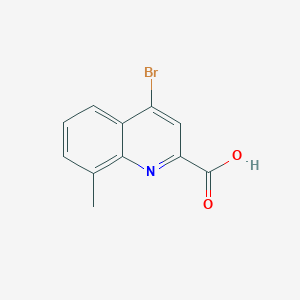
![3-(Diphenylphosphino)-9-[4-(diphenylphosphino)phenyl]-9H-carbazole](/img/structure/B12977246.png)
